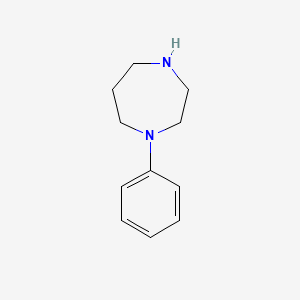

1-Phenyl-1,4-diazepane

概要

説明

1-Phenyl-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms. It is a derivative of diazepane, characterized by the presence of a phenyl group attached to the first carbon atom of the diazepane ring.

準備方法

Synthetic Routes and Reaction Conditions: 1-Phenyl-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of N-propargylamines with suitable reagents to form the diazepane core . Another method includes the reaction of tert-butyl 4-phenyl-1,4-diazepane-1-carboxylate with hydrogen chloride in methanol, followed by treatment with sodium bicarbonate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of methylene chloride and triethylamine as solvents and catalysts, respectively .

化学反応の分析

Nucleophilic Substitution Reactions

The secondary amine group in 1-phenyl-1,4-diazepane participates in nucleophilic substitution reactions with electrophilic reagents. A prominent example is its reaction with aryl isocyanates and aryl isothiocyanates to form carboxamide and carbothioamide derivatives, respectively .

General Reaction Procedure :

-

Reagents :

-

1-Benzhydryl-1,4-diazepane (1.0 eq)

-

Aryl isocyanate/aryl isothiocyanate (1.0 eq)

-

Triethylamine (3.0 eq, as base)

-

Dichloromethane (solvent)

-

-

Conditions :

-

Room temperature

-

Stirring for 5–6 hours

-

-

Mechanism :

The secondary amine attacks the electrophilic carbon of the isocyanate/isothiocyanate group, forming a urea/thiourea linkage.

Example Derivatives Synthesized :

| Product Name | Reactant Used | Key Functional Group |

|---|---|---|

| 4-Benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | 3-Chlorophenyl isocyanate | Carboxamide |

| 4-Benzhydryl-N-(4-fluorophenyl)-1,4-diazepane-1-carbothioamide | 4-Fluorophenyl isothiocyanate | Carbothioamide |

| 4-Benzhydryl-N-(3-methoxyphenyl)-1,4-diazepane-1-carboxamide | 3-Methoxyphenyl isocyanate | Carboxamide |

Comparative Reactivity of Carboxamide vs. Carbothioamide Derivatives

Research demonstrates that carboxamide derivatives exhibit superior reactivity and biological activity compared to carbothioamide analogs .

Activity Comparison :

| Compound Type | Example Derivative | IC50 Value (Reh Cells) |

|---|---|---|

| Carboxamide | N-(4-Fluorophenyl)carboxamide | 30 µM |

| Carbothioamide | N-(4-Fluorophenyl)carbothioamide | 65 µM |

| Carboxamide | N-(3-Methoxyphenyl)carboxamide | 30 µM |

| Carbothioamide | N-(3-Methoxyphenyl)carbothioamide | 55 µM |

Key Findings :

-

Carboxamide derivatives show 2–3× higher potency than carbothioamide analogs.

-

Electron-withdrawing groups (e.g., -Cl) enhance reactivity in substitution reactions.

Reaction Optimization Insights

-

Solvent Choice : Dichloromethane is preferred for its low polarity, facilitating amine-electrophile interactions .

-

Base Role : Triethylamine neutralizes HCl byproducts, shifting equilibrium toward product formation .

-

Purification : Column chromatography (silica gel, hexane:ethyl acetate) ensures high-purity yields .

科学的研究の応用

Medicinal Chemistry

1-Phenyl-1,4-diazepane and its derivatives are investigated for their therapeutic potential in treating various conditions:

- Anxiolytic Activity : Research indicates that compounds within this class may exhibit anxiolytic effects similar to those of benzodiazepines, potentially offering alternatives with reduced side effects .

- Anticonvulsant Properties : The diazepane structure has been linked to anticonvulsant activity, making it a candidate for further exploration in epilepsy treatments .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, particularly through interactions with sigma receptors .

Structure-Activity Relationship Studies

Understanding how structural modifications affect biological activity is crucial for optimizing the efficacy and safety of this compound derivatives. Key findings include:

- Modifications at specific positions on the diazepane ring can significantly impact receptor binding affinities and pharmacological profiles.

- Studies have demonstrated that certain substitutions lead to enhanced activity against specific targets while minimizing adverse effects .

Cytotoxicity Evaluation

A study evaluated the cytotoxicity of various diazepane derivatives against human pancreatic carcinoma (PANC1) and neuroblastoma (SH-SY5Y) cell lines. The results indicated that while most compounds showed low toxicity, some exhibited moderate effects at higher concentrations . This highlights the importance of careful evaluation in drug development.

Neuroprotective Activity

Research focusing on sigma receptor ligands has revealed that certain this compound derivatives could protect neuronal cells from damage induced by oxidative stress. This suggests potential applications in neurodegenerative diseases .

Industrial Applications

Beyond medicinal uses, this compound has applications in materials science:

- Polymer Development : Its unique structure allows it to be used as a building block for synthesizing polymers with specific properties.

- Catalysis : The compound can serve as a catalyst or precursor in various chemical reactions due to its ability to stabilize reactive intermediates .

Data Summary Table

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anxiolytic, anticonvulsant | Potential alternatives to existing drugs |

| Structure-Activity | Optimization of receptor binding | Enhanced efficacy with specific substitutions |

| Cytotoxicity | Evaluated against cancer cell lines | Low toxicity for most derivatives |

| Industrial Chemistry | Polymer synthesis, catalysis | Unique properties enhance material characteristics |

作用機序

The mechanism of action of 1-Phenyl-1,4-diazepane involves its interaction with various molecular targets. It is believed to exert its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors, similar to other diazepine derivatives. This modulation enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .

類似化合物との比較

1-Phenylpiperidine: Similar in structure but lacks the second nitrogen atom.

1-(2-Phenylethyl)homopiperazine: Contains an additional ethyl group compared to 1-Phenyl-1,4-diazepane.

1-Pyrimidin-2-yl-1,4-diazepane: Contains a pyrimidine ring instead of a phenyl group.

Uniqueness: this compound is unique due to its specific arrangement of nitrogen atoms within the seven-membered ring, which imparts distinct chemical and biological properties.

生物活性

1-Phenyl-1,4-diazepane is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of this compound

This compound belongs to the class of 1,4-diazepines, which are seven-membered heterocyclic compounds containing two nitrogen atoms. These compounds have been recognized for their significant biological activities, including anxiolytic, anticonvulsant, and antimicrobial properties.

The primary mechanism of action for this compound involves its interaction with gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA in the central nervous system (CNS), leading to effects such as sedation and muscle relaxation. This interaction is pivotal for its anxiolytic and sedative properties.

Pharmacokinetics

Benzodiazepines generally exhibit good bioavailability and are well absorbed after oral administration. The pharmacokinetic profile of this compound suggests rapid onset of action due to its favorable absorption characteristics.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Recent investigations into the anticancer properties of this compound derivatives have yielded promising results. A study evaluated several derivatives for their antiproliferative effects on Reh cells (a type of leukemia cell line). Compounds with carboxamide functionalities demonstrated superior activity compared to those with carbothioamide linkages. For example, compound 6b showed an IC50 value of 30 µM, indicating potent activity .

Data Table: Biological Activities and IC50 Values

| Compound | Activity Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| 6b | Antiproliferative | 30 | Carboxamide derivative |

| 7c | Antiproliferative | 65 | Carbothioamide derivative |

| 6d | Antiproliferative | 30 | Contains 3-methoxy group |

| 6e | Antiproliferative | 42 | Contains 4-methoxy group |

Case Studies

Case Study: Antimicrobial Evaluation

A study conducted on the antimicrobial properties of various diazepane derivatives found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The compound's structure was instrumental in enhancing its lipophilicity, which is crucial for membrane penetration and subsequent antimicrobial action .

Case Study: CNS Effects

In another investigation focusing on the CNS effects of this compound, researchers observed that the compound significantly reduced anxiety-like behavior in animal models. This effect was attributed to its ability to modulate GABA receptor activity effectively.

特性

IUPAC Name |

1-phenyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13/h1-3,5-6,12H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJGKPMGLMWSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448353 | |

| Record name | 1-phenyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61903-27-3 | |

| Record name | Hexahydro-1-phenyl-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61903-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-phenyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1,4-diazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。